2-[(4-Methylphenyl)sulfonyl]cyclohexanamine, also known as 2-(4-methylbenzenesulfonyl)cyclohexan-1-amine, is a compound characterized by its sulfonamide functional group attached to a cyclohexane ring. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine is classified as a sulfonamide, which is a group of compounds containing a sulfonyl functional group attached to an amine. Sulfonamides are widely recognized for their antibacterial properties and are utilized in various pharmaceutical applications.
The synthesis of 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine typically involves the following steps:
The molecular formula for 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine is C13H19NO2S. The compound features a cyclohexane ring substituted with a sulfonamide group and a methylphenyl group.
Property | Value |
---|---|
Molecular Weight | 253.36 g/mol |
IUPAC Name | 2-(4-methylphenyl)sulfonylcyclohexan-1-amine |
InChI Key | GYKPRYVYGWAFFY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2N |
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine can undergo various chemical reactions:
The mechanism of action for 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thus modulating biochemical pathways. The sulfonyl group enhances binding affinity and specificity .
The compound exhibits stability under standard laboratory conditions but may react under strong acidic or basic environments. It is sensitive to oxidation and reduction processes depending on the reagents used .
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3